

A Comparative Analysis of Synthesis Routes for Disperse Yellow 54

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Compound of Interest

Compound Name: Disperse yellow 54

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This guide provides a detailed comparative analysis of the primary synthesis routes for C.I. **Disperse Yellow 54** (C.I. 47020), a quinoline-based dye widely used for dyeing polyester fibers. The comparison extends to alternative yellow disperse dyes, offering a broader perspective for material selection and development. Experimental data, where available, is presented to support the comparison, alongside detailed experimental protocols for synthesis and performance evaluation.

Executive Summary

Disperse Yellow 54 is primarily synthesized through the condensation of a 2-methyl-3-hydroxyquinoline derivative with phthalic anhydride. Two main routes are prevalent, distinguished by the starting quinoline derivative: 2-methyl-3-hydroxyquinoline and 2-methyl-3-hydroxyquinoline-4-carboxylic acid. Further variations exist in the reaction conditions, notably the use of a high-boiling point solvent versus a solvent-free approach. While direct quantitative comparisons of yields between these routes are not readily available in published literature, patents suggest that the solvent-free method offers significant environmental advantages and can achieve high product purity. This guide will delve into the specifics of each route and provide a comparative overview with other commercially relevant yellow disperse dyes.

Comparative Analysis of Disperse Yellow 54 Synthesis Routes

The synthesis of **Disperse Yellow 54** is a high-temperature condensation reaction. The choice of starting material and reaction medium represents the key differentiating factors between the common industrial synthesis routes.

Parameter	Route 1: 2-Methyl-3-hydroxyquinoline	Route 2: 2-Methyl-3-hydroxyquinoline-4-carboxylic acid
Starting Materials	2-Methyl-3-hydroxyquinoline, Phthalic anhydride	2-Methyl-3-hydroxyquinoline-4-carboxylic acid, Phthalic anhydride
Reaction Type	Condensation	Condensation with in-situ decarboxylation
Typical Solvents	High-boiling point solvents (e.g., trichlorobenzene) or solvent-free.	High-boiling point solvents (e.g., trichlorobenzene) or solvent-free.
Typical Temperature	~200°C[1]	170-220°C[1]
Reaction Time	~8 hours[1]	Not explicitly stated, but likely similar to Route 1.
Reported Purity	Not explicitly stated.	Up to 98%-99.5% for the solvent-free method[1].
Key Advantages	Direct condensation.	Precursor can be synthesized with very good yield (~90-99%) from isatin[2].
Key Disadvantages	Potential use of environmentally hazardous solvents.	An additional carboxylic acid group is removed during the reaction.
Post-treatment	Steam distillation to remove solvent, filtration, washing, and drying.[1]	Dilution in hot water, grinding, pH adjustment, filtration, and washing.[1]

A significant advancement in the synthesis of **Disperse Yellow 54** is the development of a solvent-free method. This approach not only mitigates the environmental concerns associated

with high-boiling point chlorinated solvents but also simplifies the post-reaction workup. One patented solvent-free process claims to achieve a product purity of 98-99.5%, indicating a highly efficient and clean reaction.^[1]

Performance Comparison with Alternative Disperse Dyes

The selection of a disperse dye is often dependent on the desired shade and fastness properties. Below is a comparison of **Disperse Yellow 54** with other common yellow and orange disperse dyes.

Property	Disperse Yellow 54	C.I. Disperse Yellow 211	C.I. Disperse Orange 25
C.I. Name	Disperse Yellow 54	Disperse Yellow 211	Disperse Orange 25
CAS Number	12223-85-7	86836-02-4	31482-56-1
Molecular Structure	Quinoline	Single azo	Single azo
Shade	Yellow	Brilliant green-yellow ^[3]	Red-light orange ^[4]
Light Fastness	High	6-7 (ISO) ^[3]	6 (AATCC) ^[4]
Washing Fastness	Good	5 (ISO) ^[3]	4-5 (AATCC), 5 (ISO) ^[4]
Ironing Fastness	Good	5 (ISO) ^[3]	4-5 (AATCC), 5 (ISO) ^[4]
Perspiration Fastness	Good	5 (ISO) ^[3]	5 (AATCC), 4-5 (ISO) ^[4]
Sublimation Fastness	Can be improved by mixing with other dyes.	Not explicitly stated.	Not explicitly stated.

Experimental Protocols

Synthesis of Disperse Yellow 54 (Solvent-Free Method)

This protocol is based on a patented environmentally friendly process.

- **Charging the Reactor:** In a suitable reactor, charge 300 kg of phthalic anhydride and 150 kg of 2-methyl-3-hydroxyquinoline.
- **Heating and Reaction:** Close the reactor and begin heating. At approximately 140°C, start slow stirring. Continue to heat to 200°C over about 2 hours. Maintain the temperature at 200°C for 8 hours to complete the condensation reaction.
- **Dilution:** After the reaction is complete, transfer the hot reaction mass directly into a dilution tank containing 2000 liters of hot water (60-70°C). Control the temperature in the dilution tank to not exceed 90°C.
- **Grinding and Neutralization:** Once dilution is complete, cool the mixture to approximately 80°C while stirring. Grind the material using a colloid mill. Adjust the pH of the slurry to 8.5 ± 0.1 with liquid caustic soda in a neutralization vessel and maintain the temperature for 30 minutes.
- **Isolation:** Filter the product and wash it thoroughly with water. The resulting filter cake is the target **Disperse Yellow 54**. The phthalic anhydride in the mother liquor can be recovered by adjusting the pH to 2 ± 0.1.^[1]

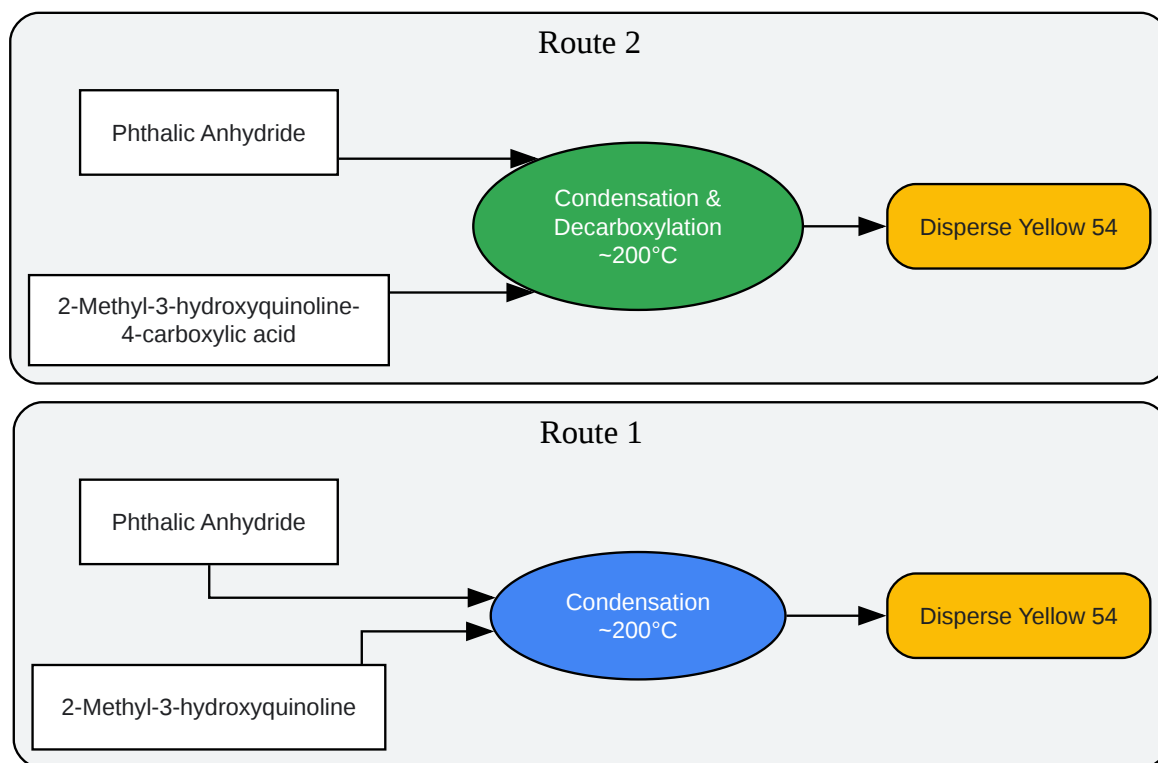
High-Temperature Exhaust Dyeing of Polyester

This is a standard procedure for evaluating the performance of disperse dyes on polyester fabrics.

- **Fabric Preparation:** Begin with a scoured polyester fabric.
- **Dye Bath Preparation:** Prepare a dyebath with a liquor-to-goods ratio of 20:1. The dyebath should contain the disperse dye (e.g., 1% on weight of fabric), a dispersing agent (e.g., 1 g/L), and acetic acid to maintain a pH of 4.5-5.5.
- **Dyeing Process:**
 - Introduce the fabric into the dyebath at 60°C.

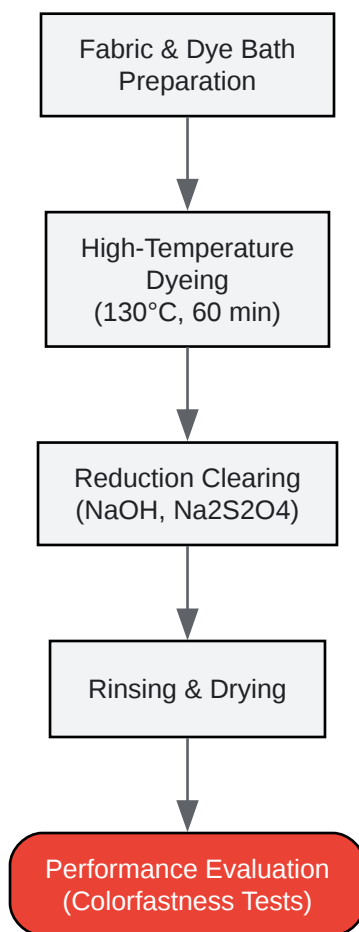
- Raise the temperature to 130°C at a rate of 2°C/minute.
- Hold at 130°C for 60 minutes.
- Cool the dyebath down to 70°C.
- Reduction Clearing: Prepare a fresh bath with sodium hydroxide (2 g/L) and sodium hydrosulfite (2 g/L). Treat the dyed fabric in this bath at 70-80°C for 15-20 minutes to remove unfixed surface dye.
- Final Rinsing: Rinse the fabric thoroughly with hot and then cold water and air dry.

Visualizations



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Caption: Primary synthesis routes for **Disperse Yellow 54**.



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Caption: Experimental workflow for polyester dyeing and evaluation.

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